molecular formula C18H18N2O5 B11017819 Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

Cat. No.: B11017819
M. Wt: 342.3 g/mol
InChI Key: XYPJMWRZBPBSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group and a substituted benzoyl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate typically involves the following steps:

    Preparation of 3-methyl-4-nitrobenzoic acid: This can be achieved by oxidizing 2,4-dimethyl-nitrobenzene using diluted nitric acid.

    Formation of 3-methyl-4-nitrobenzoyl chloride: The 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

    Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is esterified with propanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Nucleophilic Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction: 4-[(3-methyl-4-aminobenzoyl)amino]benzoate.

    Hydrolysis: 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is unique due to the presence of the propyl ester group and the specific substitution pattern on the benzoyl amine group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18N2O5/c1-3-10-25-18(22)13-4-7-15(8-5-13)19-17(21)14-6-9-16(20(23)24)12(2)11-14/h4-9,11H,3,10H2,1-2H3,(H,19,21)

InChI Key

XYPJMWRZBPBSAV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.